molecular formula C18H18BrNO2 B12948692 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one

Cat. No.: B12948692
M. Wt: 360.2 g/mol
InChI Key: JWKKKQPSWXTCLJ-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylisoindolin-1-one and 4-methoxybenzyl bromide.

    Bromination: The bromination of 3,3-dimethylisoindolin-1-one is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

    Substitution Reaction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxybenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like K2CO3.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and methoxybenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzyl)-3,3-dimethylisoindolin-1-one: Lacks the bromine atom, which may result in different biological activities.

    7-Chloro-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.

    7-Bromo-2-(4-methoxyphenyl)-3,3-dimethylisoindolin-1-one: Similar structure but with a phenyl group instead of a benzyl group, which may affect its chemical properties and applications.

Uniqueness

The presence of both the bromine atom and the methoxybenzyl group in 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one makes it unique compared to its analogs. These functional groups can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

7-bromo-2-[(4-methoxyphenyl)methyl]-3,3-dimethylisoindol-1-one

InChI

InChI=1S/C18H18BrNO2/c1-18(2)14-5-4-6-15(19)16(14)17(21)20(18)11-12-7-9-13(22-3)10-8-12/h4-10H,11H2,1-3H3

InChI Key

JWKKKQPSWXTCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)C(=O)N1CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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